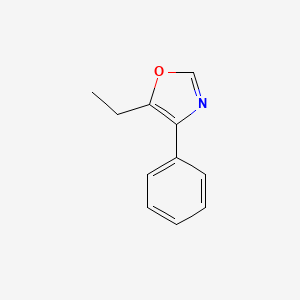

5-Ethyl-4-phenyloxazole

Description

Structure

3D Structure

Properties

CAS No. |

20662-91-3 |

|---|---|

Molecular Formula |

C11H11NO |

Molecular Weight |

173.21 g/mol |

IUPAC Name |

5-ethyl-4-phenyl-1,3-oxazole |

InChI |

InChI=1S/C11H11NO/c1-2-10-11(12-8-13-10)9-6-4-3-5-7-9/h3-8H,2H2,1H3 |

InChI Key |

ZPTUKBKYBPCXFS-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(N=CO1)C2=CC=CC=C2 |

Origin of Product |

United States |

Elucidation of Reaction Mechanisms and Reactivity Profiles of 5 Ethyl 4 Phenyloxazole Analogs

Studies on the Electrophilic and Nucleophilic Reactivity of the Oxazole (B20620) Ring

The oxazole ring is an aromatic heterocycle characterized by its electron-deficient nature, which significantly influences its reactivity. clockss.org This deficiency arises from the electronegativity of the nitrogen and oxygen atoms, which withdraw electron density from the carbon atoms of the ring. Consequently, the oxazole nucleus is generally resistant to electrophilic aromatic substitution unless activated by electron-donating substituents. pharmaguideline.comtandfonline.com The presence of an electron-releasing group facilitates electrophilic attack, primarily at the C5 position. tandfonline.comwikipedia.org For an analog like 5-ethyl-4-phenyloxazole, the ethyl and phenyl groups are electron-donating, which would activate the ring towards electrophiles.

The order of reactivity for the hydrogen atoms in the oxazole ring towards deprotonation is C2 > C5 > C4, making the C2 position the most acidic. tandfonline.com Conversely, the most electron-deficient carbon, and therefore the most susceptible to nucleophilic attack, is the C2 position. pharmaguideline.com Nucleophilic substitution reactions on the oxazole ring are uncommon unless a suitable leaving group, such as a halogen, is present at the C2 position. pharmaguideline.comtandfonline.com In many instances, nucleophilic attack, particularly at C2, can lead to ring cleavage rather than substitution. pharmaguideline.com For example, the reaction of certain oxazoles with ammonia (B1221849) or formamide (B127407) can result in ring transformation to yield imidazoles. pharmaguideline.com

Table 1: General Reactivity of the Oxazole Ring

| Position | Reactivity Type | Conditions / Notes |

|---|---|---|

| C2 | Most acidic proton; susceptible to deprotonation/metalation. pharmaguideline.comtandfonline.com | Favored site for nucleophilic attack, especially with a leaving group. wikipedia.org |

| C4 | Less reactive towards electrophiles than C5. pharmaguideline.com | Site of attack in certain directed metalation strategies. scispace.com |

| C5 | Favored site for electrophilic substitution. tandfonline.comwikipedia.org | Requires activation by electron-donating groups. pharmaguideline.com |

| N3 | Basic site; subject to protonation and N-alkylation. pharmaguideline.comtandfonline.com | Forms quaternary oxazolium salts with alkylating agents. pharmaguideline.com |

Metalation and Directed Lithiation Strategies for Functionalization of this compound Derivatives

Metalation, particularly lithiation, is a powerful strategy for the regioselective functionalization of the oxazole core. researchgate.net The most acidic proton on the unsubstituted oxazole ring is at the C2 position, which can be readily removed by strong organolithium bases like n-butyllithium (n-BuLi) at low temperatures. wikipedia.org However, the resulting 2-lithiooxazoles are often unstable and can undergo electrocyclic ring-opening to form open-chain isocyanide intermediates. pharmaguideline.comwikipedia.orgacs.org

To overcome this instability and control the regioselectivity of metalation, several strategies have been developed. The use of TMP (2,2,6,6-tetramethylpiperidide) bases of magnesium and zinc (TMPMgCl·LiCl or TMPZnCl·LiCl) can generate more stable magnesiated or zincated oxazole species that are less prone to ring fragmentation and can react with a variety of electrophiles. nih.gov

Directed ortho-metalation (DoM) is another key strategy where a directing metalation group (DMG) on the oxazole or a substituent guides the deprotonation to a specific adjacent position. baranlab.org For instance, a 5-methoxy group on a 2-phenyloxazole (B1349099) has been shown to direct lithiation specifically to the C4 position. scispace.comresearchgate.net In the context of this compound derivatives, introducing a DMG onto the C4-phenyl ring could direct metalation to the ortho-position of the phenyl group, allowing for further functionalization at that site. Similarly, functionalization of the C5-ethyl group with a DMG could potentially direct metalation, although this is less common.

Table 2: Metalation Strategies for Oxazole Functionalization

| Reagent | Position of Metalation | Stability of Intermediate | Subsequent Reactions |

|---|---|---|---|

| n-BuLi | C2 | Often unstable; can lead to ring-opening. wikipedia.orgacs.org | Trapping with electrophiles (e.g., silylation). wikipedia.org |

| LDA | C4 (on 5-methoxy-2-phenyloxazole) | Stable at low temperature. scispace.com | Addition to aldehydes. scispace.com |

| TMPMgCl·LiCl | C2, C5, C4 (successively) | Stable toward ring fragmentation. nih.gov | Reaction with aryl halides, acid chlorides, TMSCl. nih.gov |

Investigation of Ring-Opening and Rearrangement Reactions in Substituted Oxazoles

Substituted oxazoles can undergo a variety of ring-opening and rearrangement reactions, which can be initiated thermally, photochemically, or by reagents. As mentioned, deprotonation at the C2 position can lead to an equilibrium with a ring-opened isonitrile, which can be trapped, representing a significant reactive pathway. wikipedia.org

A classic rearrangement reaction for oxazoles is the Cornforth rearrangement. This is a thermal rearrangement specific to 4-acyloxazoles, where the acyl group at C4 and the substituent at C5 exchange positions through a concerted mechanism. wikipedia.org This reaction provides a route to regioisomeric oxazoles that might be otherwise difficult to synthesize.

Oxazole rings can also be cleaved under oxidative or reductive conditions. Oxidizing agents such as potassium permanganate (B83412) or ozone can open the ring. pharmaguideline.com Furthermore, N-oxides of substituted oxazoles have been shown to undergo unusual ring-opening reactions. For example, treatment of 2-aryl-4-benzyl-5-methyloxazole N-oxides with phosphorus oxychloride (POCl3) did not result in the expected deoxygenation but instead led to the opening of the oxazole ring to form N-(3-oxo-1-phenylbut-1-en-2-yl)arylamides. researchgate.net

The oxazole ring can also serve as a diene in Diels-Alder reactions, which involves a cycloaddition followed by the loss of a small molecule to form a new aromatic ring, typically a pyridine (B92270) or furan. clockss.orgwikipedia.org This reactivity is enhanced by electron-donating groups on the oxazole ring. pharmaguideline.com

Direct C-H Functionalization of Oxazoles (e.g., Arylation, Alkenylation)

Direct C-H functionalization has emerged as a powerful and atom-economical method for creating carbon-carbon bonds, bypassing the need for pre-functionalized starting materials like organometallics or halides. thieme-connect.com The oxazole ring is a suitable substrate for such transformations, particularly at the C2 and C5 positions. thieme-connect.comorganic-chemistry.org

Palladium and nickel catalysts are commonly employed for the direct arylation and alkenylation of oxazoles with aryl or alkenyl halides and their derivatives. thieme-connect.comnih.gov For a substrate like this compound, the C2 position is unsubstituted and represents a prime site for direct functionalization. Research has shown that catalysts like Pd(PPh3)4 can efficiently catalyze both the direct arylation and stereospecific alkenylation of oxazoles at the C2 position. thieme-connect.comorganic-chemistry.orgresearchgate.net These methods are often tolerant of a wide range of functional groups on both the oxazole and the coupling partner. thieme-connect.com

The regioselectivity between C2 and C5 can often be controlled by the choice of catalyst, ligand, and solvent. For instance, palladium-catalyzed C5 arylation of oxazoles has been shown to be preferred in polar solvents, while C2 arylation is favored in nonpolar solvents using specific phosphine (B1218219) ligands. organic-chemistry.org Nickel-based catalytic systems have also proven effective for the C-H arylation of oxazoles with more challenging coupling partners like phenol (B47542) derivatives. nih.gov

Table 3: Catalytic Systems for Direct C-H Functionalization of Oxazoles

| Catalyst / Ligand | Coupling Partner | Position Functionalized | Key Feature |

|---|---|---|---|

| Pd(PPh3)4 / t-BuOLi | Aryl/Alkenyl Bromides | C2 | General protocol for both arylation and alkenylation. thieme-connect.comorganic-chemistry.org |

| Pd(OAc)2 / SPhos | Aryl Chlorides/Triflates | C5 | Preferred in polar solvents. organic-chemistry.org |

| Pd(OAc)2 / CPhos | Aryl Chlorides/Triflates | C2 | Preferred in nonpolar solvents. organic-chemistry.org |

Exploration of Radical Pathways in Oxazole Transformations

While many reactions of oxazoles proceed through ionic mechanisms, radical pathways offer alternative and complementary routes for their synthesis and functionalization. The exploration of iodine-mediated free-radical reactions and visible-light photoredox catalysis has opened new avenues in heterocyclic chemistry. researchgate.net

For instance, radical mechanisms have been proposed in the synthesis of substituted oxazoles. Control experiments using radical inhibitors like 2,6-di-tert-butyl-4-methylphenol (BHT) have demonstrated the involvement of a free radical process in certain cyclization reactions that form the oxazole ring. rsc.org

These radical-based methodologies could be applied to the functionalization of the this compound core. For example, photoredox catalysis could enable the introduction of various functional groups onto the oxazole ring or its substituents under mild conditions. The synthesis of substituted oxazoles through the cyclization of N-propargylamides can proceed through radical pathways, indicating the compatibility of the oxazole core with such reactive intermediates. organic-chemistry.orgresearchgate.net The combination of gold catalysis and radical chemistry has also been used to synthesize 5-oxazole ketones from N-propargylamides in the presence of an oxidant like 4-MeO-TEMPO. organic-chemistry.org

Functional Group Interconversions on the this compound Core

Beyond modifying the oxazole ring itself, the substituents on the this compound core provide opportunities for further molecular diversification through functional group interconversions. These transformations rely on standard organic synthesis reactions applied to the specific functional groups present.

The C5-ethyl group also offers a handle for functionalization. The methylene (B1212753) position adjacent to the oxazole ring is analogous to a benzylic position and is susceptible to free-radical halogenation (e.g., using N-bromosuccinimide). The resulting halide can then be displaced by a variety of nucleophiles to introduce new functional groups. Oxidation of the ethyl group could potentially lead to a ketone or, with further cleavage, a carboxylic acid at the C5 position, dramatically altering the properties of the molecule.

Despite a comprehensive search for scientific data on the chemical compound This compound , no specific experimental records pertaining to its advanced spectroscopic characterization or structural informatics could be located.

Searches for high-resolution Nuclear Magnetic Resonance (NMR) spectra (¹H and ¹³C), two-dimensional NMR correlation data (COSY, HSQC, HMBC, NOESY), vibrational spectroscopy (Infrared), mass spectrometry (MS) data, electronic spectroscopy (UV-Vis) results, or X-ray crystallography structures for this compound or its adducts and salts did not yield any specific findings.

The information available in scientific databases and literature primarily concerns other oxazole derivatives with different substitution patterns. Consequently, it is not possible to provide a scientifically accurate and thorough article that strictly adheres to the requested outline for this compound, as the foundational experimental data required for each specified section is not publicly available.

Advanced Spectroscopic Characterization and Structural Informatics of 5 Ethyl 4 Phenyloxazole

Core-Level X-ray Spectroscopy (XPS, XAS, AES) for Electronic Structure Characterization of Oxazole (B20620) Systems

Core-level X-ray spectroscopy techniques are powerful, element-specific tools for probing the electronic structure of molecules by examining the tightly bound core electrons. aip.orgwiley.comwisc.edu These methods, including X-ray Photoelectron Spectroscopy (XPS), X-ray Absorption Spectroscopy (XAS), and Auger Electron Spectroscopy (AES), provide detailed insights into the chemical environment, oxidation states, and bonding of individual atoms within a molecule like 5-Ethyl-4-phenyloxazole. aip.orgwiley.com By focusing on the 1s core levels of the constituent carbon, nitrogen, and oxygen atoms of the oxazole ring, these techniques can elucidate the effects of the phenyl and ethyl substituents on the heterocyclic core.

X-ray Photoelectron Spectroscopy (XPS)

XPS, also known as Electron Spectroscopy for Chemical Analysis (ESCA), measures the binding energies of core electrons by irradiating a sample with X-rays and analyzing the kinetic energy of the emitted photoelectrons. stanford.edu The binding energy is characteristic of the element and its specific chemical environment. wisc.edustanford.edu For the oxazole ring, distinct binding energies are observed for the oxygen (O 1s), nitrogen (N 1s), and the three unique carbon atoms (C2, C4, and C5).

In studies of the parent oxazole molecule in the gas phase, experimental and theoretical binding energies for the core levels have been determined. dtu.dkosti.gov These values serve as a crucial baseline for understanding substituted oxazoles. For this compound, the introduction of the phenyl and ethyl groups induces chemical shifts in the binding energies of the ring atoms compared to unsubstituted oxazole. The C4 and C5 atoms, being directly bonded to the phenyl and ethyl groups respectively, would experience the most significant changes. The additional carbon atoms of the substituents would also produce their own signals in the C 1s spectrum, leading to a more complex spectrum than that of simple oxazole.

A comprehensive study on oxazole provided experimental and calculated core-level binding energies, which are summarized below. dtu.dkosti.gov Theoretical calculations, such as those using the equation-of-motion coupled cluster singles and doubles (EOM-CCSD) method, show strong agreement with experimental findings. dtu.dk For a complete description of XPS spectra, it is noted that orbital correlation and relaxation effects must be considered. aip.orgnih.govresearchgate.net

Table 1: Experimental and Calculated Core-Level Binding Energies (eV) for Oxazole

| Atom | Core Level | Experimental Binding Energy (eV) | Calculated Binding Energy (eV) |

|---|---|---|---|

| C2 | 1s | 293.1 | 294.0 |

| C5 | 1s | 292.1 | 293.0 |

| C4 | 1s | 291.4 | 292.1 |

| N | 1s | 405.3 | 406.3 |

| O | 1s | 540.2 | 542.1 |

Data sourced from experimental and fc-CVS-EOM-CCSD level of theory calculations on oxazole. dtu.dk

X-ray Absorption Spectroscopy (XAS)

XAS probes the electronic structure of unoccupied states by exciting a core electron to an empty orbital. stanford.edu The resulting spectrum shows sharp peaks (resonances) corresponding to transitions from a core level to specific unoccupied molecular orbitals (e.g., π* or σ*). dtu.dk This technique is highly sensitive to the local chemical environment and provides information complementary to XPS. wiley.com

For oxazole, XAS spectra have been measured and simulated at the Carbon, Nitrogen, and Oxygen K-edges (the energy threshold for 1s electron excitation). aip.orgdtu.dk

Nitrogen and Oxygen K-edges: The XA spectra at these edges are particularly sensitive to the amount of dynamical electron correlation included in theoretical models. osti.govnih.govresearchgate.net The primary transition observed is the excitation of a 1s electron to the lowest unoccupied molecular orbital (LUMO), which has π* character.

Carbon K-edge: The spectrum is a composite of transitions from the three distinct carbon atoms (C2, C4, C5) to unoccupied orbitals. The lowest energy features correspond to 1s → π* transitions.

In this compound, the π-system of the phenyl group would interact with the oxazole π-system, altering the energies and characters of the unoccupied orbitals. This would manifest as shifts and changes in the intensity of the pre-edge features in the XAS spectra of all constituent atoms (C, N, and O) compared to unsubstituted oxazole.

Table 2: Major Transitions in the XAS of Oxazole at C, N, and O K-edges

| Edge | Experimental Transition Energy (eV) | Assignment |

|---|---|---|

| C K-edge | ~286 | 1s(C4, C5) → π |

| C K-edge | ~288 | 1s(C2) → π |

| N K-edge | ~402 | 1s(N) → π |

| O K-edge | ~535 | 1s(O) → π |

Assignments based on theoretical simulations and experimental data for oxazole. dtu.dk

Auger Electron Spectroscopy (AES)

AES is a three-electron process that provides surface-sensitive compositional and chemical information. carleton.edulibretexts.org Following the creation of a core hole (typically by an incident electron beam in AES, or by X-rays as a decay process following XPS/XAS), an electron from a higher energy level fills the vacancy. udel.edu The excess energy from this transition is transferred to another electron, the Auger electron, which is ejected from the atom. udel.edu The kinetic energy of the Auger electron is characteristic of the element and its chemical state.

The interpretation of AES spectra for molecules like oxazole is complex. aip.orgnih.gov The process can involve different decay channels:

Participator Decay: The electron that was initially excited into an unoccupied orbital "participates" in the decay process.

Spectator Decay: The initially excited electron remains in its excited state and acts as a "spectator" while two other electrons participate in the Auger process.

Studies on oxazole show that normal AES spectra are dominated by singlet excitation channels. nih.govresearchgate.net However, resonant AES, where the initial core-electron is excited to a specific unoccupied orbital, is more complex, with spectator channels becoming significant. aip.orgnih.gov While XPS and XAS probe the initial core-hole creation, AES provides complementary information about the decay of these core-excited states, offering deeper insight into electron correlation and dynamics. researchgate.net

Computational Chemistry and Theoretical Modeling of 5 Ethyl 4 Phenyloxazole

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, including both ab initio and Density Functional Theory (DFT) methods, are fundamental to understanding the electronic structure of 5-Ethyl-4-phenyloxazole. These calculations provide a detailed picture of electron distribution, which in turn dictates the molecule's reactivity. researchgate.net By solving approximations of the Schrödinger equation, researchers can determine various electronic parameters.

Key properties calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. irjweb.comnih.gov

Further calculations can elucidate net atomic charges, bond lengths, and dipole moments, which are crucial for predicting how the molecule will interact with other chemical species. researchgate.net For instance, mapping the molecular electrostatic potential (MEP) can identify electron-rich regions susceptible to electrophilic attack and electron-poor regions prone to nucleophilic attack. These theoretical predictions are invaluable for understanding the molecule's behavior in chemical reactions. nih.gov

Table 1: Calculated Electronic Properties of Oxazole (B20620) Derivatives

This table presents typical data obtained from quantum chemical calculations on oxazole scaffolds, illustrating the parameters relevant to this compound.

| Parameter | Description | Typical Calculated Value |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.5 to -6.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.5 to -1.5 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | 4.5 to 5.5 eV |

| Dipole Moment (µ) | Measure of the net molecular polarity | 1.5 to 2.5 Debye |

| Chemical Hardness (η) | Resistance to change in electron distribution | 2.25 to 2.75 eV |

| Electrophilicity Index (ω) | Global electrophilic nature of the molecule | 1.0 to 2.0 eV |

Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States

Density Functional Theory (DFT) is a widely used computational method to investigate the mechanisms of chemical reactions involving oxazole derivatives. irjweb.com It allows for the detailed exploration of reaction pathways by calculating the potential energy surface. For the synthesis of this compound, DFT can be employed to model reaction mechanisms, such as the van Leusen oxazole synthesis or Hantzsch-type reactions. mdpi.comresearchgate.netnih.gov

These studies involve calculating the geometries and energies of reactants, intermediates, transition states, and products. The transition state is the highest energy point along the reaction coordinate and is critical for determining the reaction's activation energy and, consequently, its rate. By identifying the lowest energy pathway, DFT can predict the most likely mechanism for a given transformation. scielo.org.za This theoretical insight is crucial for optimizing reaction conditions, such as temperature, catalyst, and solvent, to improve product yield and selectivity.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov For this compound, MD simulations are particularly useful for performing conformational analysis and investigating intermolecular interactions. nih.gov The molecule possesses rotational freedom around the single bonds connecting the ethyl and phenyl groups to the oxazole ring.

MD simulations can explore the potential energy landscape to identify stable conformations (conformers) and the energy barriers between them. nih.govnih.gov This analysis reveals the preferred spatial arrangement of the ethyl and phenyl substituents, which can influence the molecule's packing in a solid state or its binding affinity to a biological target.

Furthermore, MD simulations can model how this compound interacts with other molecules, including solvents or biological macromolecules. The oxazole ring and its substituents can participate in various non-covalent interactions, such as π-π stacking (between the phenyl and oxazole rings), van der Waals forces, and hydrophobic interactions. irjweb.com Understanding these interactions is key to predicting the molecule's solubility and behavior in different environments.

Table 2: Torsional Angles and Relative Energies of this compound Conformers

Illustrative data from a hypothetical conformational analysis, showing how relative energies of different spatial arrangements could be presented.

| Conformer | Torsion Angle (Oxazole-Phenyl) | Torsion Angle (Oxazole-Ethyl) | Relative Energy (kcal/mol) |

| 1 | 30° | 60° | 0.00 (Global Minimum) |

| 2 | 90° | 60° | +1.5 |

| 3 | 30° | 180° | +2.1 |

| 4 | 90° | 180° | +3.8 |

Prediction of Spectroscopic Parameters via Ab Initio and DFT Methods

Computational methods, particularly DFT and ab initio calculations, are highly effective in predicting the spectroscopic properties of molecules. scielo.org.za For this compound, these methods can calculate parameters that correlate directly with experimental spectra, such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. nih.govnih.gov

The prediction of ¹H and ¹³C NMR chemical shifts is a common application. bohrium.com By calculating the magnetic shielding tensors for each nucleus in the molecule's optimized geometry, a theoretical NMR spectrum can be generated. Comparing this predicted spectrum with experimental data is a powerful way to confirm the molecule's structure. orientjchem.org

Similarly, vibrational frequencies can be calculated and compared to an experimental IR spectrum. scielo.org.za Each calculated frequency corresponds to a specific vibrational mode (e.g., C-H stretch, C=N stretch), aiding in the assignment of experimental absorption bands. Time-dependent DFT (TD-DFT) can be used to predict electronic transitions, which correspond to the absorption maxima observed in UV-Vis spectroscopy. nih.gov

Table 3: Comparison of Hypothetical Experimental and Calculated ¹³C NMR Chemical Shifts (ppm) for this compound

This table illustrates how computationally predicted NMR data is compared with experimental results for structure verification. Values are representative.

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) | Difference (ppm) |

| Oxazole C2 | 150.5 | 151.2 | -0.7 |

| Oxazole C4 | 138.0 | 138.5 | -0.5 |

| Oxazole C5 | 125.8 | 126.1 | -0.3 |

| Phenyl C1' (ipso) | 130.2 | 130.9 | -0.7 |

| Ethyl CH₂ | 21.5 | 21.1 | +0.4 |

| Ethyl CH₃ | 13.1 | 12.8 | +0.3 |

In Silico Approaches for De Novo Design of Oxazole-Based Structures

In silico methods are integral to modern drug discovery and materials science, enabling the de novo design of novel molecules with desired properties. nih.govnih.gov The this compound structure can serve as a scaffold or starting point for designing new compounds. mdpi.com

De novo design algorithms can build new molecules atom-by-atom or fragment-by-fragment within the constraints of a target binding site or a set of desired physicochemical properties. frontiersin.org For example, using the oxazole core, these programs could suggest modifications to the ethyl and phenyl substituents to enhance a specific biological activity. jcchems.comresearchgate.net Computational tools can then predict properties for these newly designed virtual compounds, such as their binding affinity to a protein target (via molecular docking), absorption, distribution, metabolism, and excretion (ADME) profiles, and potential toxicity. jcchems.com This process allows for the rapid screening of vast numbers of potential structures, prioritizing a smaller, more promising set for chemical synthesis and experimental testing. elsevierpure.com

Applications of 5 Ethyl 4 Phenyloxazole and Oxazole Scaffolds in Material Science and Catalysis

Development of Oxazole-Based Luminescent and Fluorescent Materials

The inherent aromaticity and tunable electronic properties of the oxazole (B20620) ring make it an excellent scaffold for the development of luminescent and fluorescent materials. researchgate.netacs.org These materials are crucial for various applications, including bioimaging, sensing, and light-emitting devices. The fluorescence of oxazole derivatives often arises from intramolecular charge transfer (ICT) processes, where electron-donating and electron-accepting groups are attached to the oxazole core. nih.gov

Highly substituted oxazole derivatives have been synthesized and investigated as organelle-targeting fluorophores. nih.gov The photophysical properties of these compounds, such as their excitation and emission wavelengths, can be tuned by modifying the substituents on the oxazole ring. nih.gov For instance, the introduction of different aryl groups can shift the emission spectrum, allowing for the creation of probes for specific biological environments. nih.gov While direct studies on the luminescent properties of 5-Ethyl-4-phenyloxazole are not extensively documented, the presence of the phenyl group suggests potential for fluorescence, which could be further functionalized for specific applications.

Research has demonstrated the synthesis of fluorescent oxazole derivatives from natural products like lapachol, a type of naphthoquinone. researchgate.net These derivatives have shown promise in the selective staining of lipid-based structures within cells. researchgate.net The design of these molecules often aims to balance hydrophobicity and lipophilicity to achieve targeted cellular localization. researchgate.net

| Property | Description | Source(s) |

| Fluorescence Mechanism | Primarily based on intramolecular charge transfer (ICT), influenced by donor-acceptor substituents on the oxazole ring. | nih.gov |

| Tunability | Photophysical properties (excitation/emission) can be modified by altering substituents. | nih.gov |

| Applications | Bioimaging (organelle targeting), fluorescent probes for cellular structures like lipid droplets. | researchgate.netnih.gov |

Integration of Oxazole Moieties in Advanced Polymeric Systems

The incorporation of oxazole rings into polymer backbones can impart desirable properties such as high thermal stability, good mechanical strength, and specific optical characteristics. Polyoxazoles and polymers containing oxazole moieties are therefore of significant interest for advanced materials applications. rsc.orgresearchgate.net

One important class of such polymers is poly(benzoxazole imide)s (PBOPIs). These have been synthesized from diamine monomers containing a benzoxazole (B165842) moiety. rsc.org These polymers exhibit high glass transition temperatures (Tg) ranging from 285 to 363 °C and excellent thermal stability, with 5% weight loss temperatures between 510–564 °C. rsc.org They also demonstrate good mechanical properties, including high tensile strength and modulus. rsc.org Furthermore, some PBOPIs have shown good melt processability, which is crucial for their fabrication into useful forms. rsc.org

While the direct polymerization of this compound has not been specifically reported, the synthesis of polyoxazoles through methods like metal-free [2+2+1] cycloaddition polymerization of alkynes, nitriles, and oxygen atoms has been explored. researchgate.net This suggests a potential route for incorporating substituted oxazoles into polymer chains. The properties of polyoxazolines, which are polymers with a repeating oxazoline (B21484) unit, have been extensively studied. vot.pl These polymers can range from hydrophilic to hydrophobic and can exhibit thermoresponsive behavior, making them useful for applications like nanocontainers. vot.pl

| Polymer Type | Key Properties | Potential Applications | Source(s) |

| Poly(benzoxazole imide)s (PBOPIs) | High thermal stability (Td5% > 500 °C), high glass transition temperatures (285-363 °C), good mechanical strength. | High-performance films, coatings, and composites. | rsc.org |

| Polyoxazoles | Can be synthesized via cycloaddition polymerization to create highly substituted polymer chains. | Advanced functional materials. | researchgate.net |

| Polyoxazolines | Tunable hydrophilicity, biocompatibility, thermoresponsiveness. | Drug delivery, nanomedicine. | vot.pl |

Applications in Optoelectronics (e.g., Organic Light-Emitting Diodes, Organic Photovoltaic Devices)

The electronic properties of oxazole derivatives make them suitable candidates for use in optoelectronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). In OLEDs, materials with good charge transport and luminescent properties are required. Oxadiazole derivatives, which are structurally related to oxazoles, have been extensively investigated as electron-transporting materials in OLEDs. rsc.org

2,5-Diaryl-1,3,4-oxadiazoles are known to be good electron-transporters and have been used in the fabrication of electroluminescent devices. rsc.org The synthesis of various small molecules and polymers containing the oxadiazole moiety has been a focus of research in this area. rsc.org While less common than oxadiazoles, oxazole-containing compounds also have potential in this field. The development of bipolar blue-emitting materials incorporating imidazole (B134444) and carbazole (B46965) moieties has demonstrated the utility of azole-based compounds in non-doped deep-blue OLEDs. mdpi.com These devices have achieved high external quantum efficiencies and luminance. mdpi.com

The potential for this compound in optoelectronics would depend on its specific electronic properties, such as its HOMO and LUMO energy levels, and its charge carrier mobility. The presence of the phenyl group provides a π-conjugated system that is often beneficial for charge transport.

| Device | Role of Oxazole/Oxadiazole Derivatives | Key Findings | Source(s) |

| OLEDs | Electron-transporting materials, emitters in the emissive layer. | 2,5-Diaryl-1,3,4-oxadiazoles are effective electron transporters. Azole-based bipolar materials can be used for deep-blue emission. | rsc.orgmdpi.com |

Oxazole-Containing Ligands in Asymmetric and Homogeneous Catalysis

Oxazole and, more commonly, oxazoline-containing compounds are highly effective ligands in asymmetric and homogeneous catalysis. alfachemic.comacs.org These ligands coordinate with a metal center to create a chiral environment, enabling the enantioselective synthesis of a wide range of molecules. The modular nature of these ligands allows for their properties to be fine-tuned for specific catalytic transformations. acs.org

Oxazoline ligands have been successfully applied in numerous metal-catalyzed reactions, including asymmetric allylic alkylation, cyclopropanation, and hydrogenation. alfachemic.com Phosphinooxazoline (PHOX) ligands are a popular class of bidentate ligands where the chiral oxazoline moiety is responsible for inducing asymmetry. acs.org

While oxazoline ligands are more prevalent, oxazole-containing ligands have also been explored. alfachemic.commdpi.com For example, vanadium catalysts with oxazole-oxazoline ligands have been shown to be active in ethylene (B1197577) polymerization and ethylene-norbornene copolymerization. mdpi.com The substitution pattern on the oxazole and oxazoline rings was found to significantly impact the catalyst's performance and the properties of the resulting polymer. mdpi.com The nitrogen atom in the oxazole ring can act as a nucleophile and N-donor, facilitating coordination to the metal center. mdpi.com The potential of this compound as a ligand in catalysis remains an area for future investigation.

| Catalyst Type | Reaction | Role of Oxazole/Oxazoline Ligand | Source(s) |

| Metal-Oxazoline Complexes | Asymmetric allylic alkylation, cyclopropanation, hydrogenation. | Creates a chiral environment around the metal center, inducing enantioselectivity. | alfachemic.comacs.orgacs.org |

| Vanadium-Oxazole-Oxazoline Complexes | Ethylene polymerization and copolymerization. | Acts as an N-donor ligand, influencing catalyst activity and polymer properties. | mdpi.com |

Utilization of Oxazole Derivatives as Corrosion Inhibitors for Metal Protection

Oxazole derivatives have emerged as a promising class of corrosion inhibitors, particularly for steel in acidic environments. koreascience.krkoreascience.kr Their effectiveness stems from their ability to adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. tandfonline.com This adsorption is facilitated by the presence of heteroatoms (nitrogen and oxygen) and π-electrons in the oxazole ring, which can interact with the vacant d-orbitals of the metal. semanticscholar.orgresearchgate.net

Studies have shown that the inhibition efficiency of oxazole derivatives increases with their concentration. semanticscholar.orgijcsi.pro Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), have been used to evaluate their performance. tandfonline.comijcsi.pro Polarization curves often indicate that these compounds can act as mixed-type inhibitors, affecting both the anodic and cathodic reactions of the corrosion process. semanticscholar.orgijcsi.pro

The adsorption of oxazole inhibitors on the metal surface typically follows the Langmuir adsorption isotherm. tandfonline.comijcsi.pro The chemical structure of the oxazole derivative plays a crucial role in its inhibitory effect. While specific studies on this compound as a corrosion inhibitor are not available, related structures have been investigated. For example, derivatives of (4-ethyl-2-phenyl-4,5-dihydro-1,3-oxazol-4-yl)-methanol have been shown to significantly reduce the corrosion rate of mild steel in hydrochloric acid. semanticscholar.orgijcsi.pro

| Metal | Corrosive Medium | Inhibition Mechanism | Key Findings | Source(s) |

| Mild Steel | Hydrochloric Acid | Adsorption on the metal surface, forming a protective film. | Act as mixed-type inhibitors; efficiency increases with concentration; adsorption follows Langmuir isotherm. | semanticscholar.orgijcsi.pro |

| 316L Stainless Steel | Sulfamic Acid | Physical adsorption and formation of a protective film. | Inhibition performance varies with concentration and temperature. | tandfonline.com |

Strategic Role in Agrochemical Synthesis as Chemical Intermediates

The oxazole scaffold is a key building block in the synthesis of various agrochemicals, including fungicides, herbicides, and insecticides. researchgate.netcbccollege.in The biological activity of these compounds is often attributed to the presence of the oxazole ring. Consequently, the development of synthetic routes to functionalized oxazoles is an active area of research in agrochemistry.

Oxazole derivatives have been utilized as lead structures in the discovery of new crop protection agents. researchgate.net For instance, a series of 1,3,4-oxadiazole (B1194373) derivatives have been synthesized and shown to have potential as fungicides for controlling maize diseases. frontiersin.org Some of these compounds exhibited better in vitro antifungal activity against certain pathogens than commercial fungicides. frontiersin.org

The role of oxazoles and isoxazoles as intermediates in the synthesis of other agrochemicals is also well-documented. researchgate.net The versatility of the oxazole ring allows for the introduction of various functional groups, enabling the creation of a diverse library of compounds for screening for biological activity. While the direct application of this compound in a commercial agrochemical is not specified, its structure is representative of the types of intermediates used in the synthesis of more complex active ingredients. cbccollege.in The development of new synthetic methodologies for creating substituted oxazoles is crucial for advancing the discovery of novel and effective agrochemicals. bohrium.com

| Agrochemical Class | Role of Oxazole Scaffold | Example/Finding | Source(s) |

| Fungicides | Core structural component of active molecules. | 1,3,4-Oxadiazole derivatives show promising antifungal activity against maize pathogens. | frontiersin.org |

| Herbicides, Insecticides | Used as a lead structure and a versatile chemical intermediate. | Oxazole and isoxazole (B147169) chemistry is integral to the synthesis of various crop protection agents. | researchgate.net |

Future Perspectives and Emerging Research Frontiers for 5 Ethyl 4 Phenyloxazole

Innovations in Efficient and Sustainable Synthetic Strategies

The synthesis of oxazole (B20620) derivatives is evolving from traditional methods toward more efficient and environmentally benign processes. researchgate.net Future research on 5-Ethyl-4-phenyloxazole will likely leverage these green chemistry principles to improve yield, reduce waste, and enhance safety. Innovations focus on novel catalytic systems, alternative energy sources, and the use of eco-friendly solvents. cbccollege.inresearchgate.netresearchgate.net

Recent advancements include microwave-assisted organic synthesis (MAOS), which can dramatically reduce reaction times and improve yields in the formation of oxazole rings. rjstonline.com Metal-free catalytic systems, such as those using hypervalent iodine reagents or photoredox catalysts, offer a sustainable alternative to traditional heavy metal catalysts, minimizing toxic waste. organic-chemistry.org Furthermore, direct synthesis from readily available carboxylic acids is being explored as a streamlined, single-step approach that avoids the generation of stoichiometric waste. nih.gov The development of reactions in greener solvents like water or deep eutectic solvents further enhances the sustainability profile of these synthetic routes. mdpi.com

| Synthetic Strategy | Traditional Methods (e.g., Robinson-Gabriel, Fischer) | Emerging Sustainable Methods |

| Energy Source | Conventional heating (oil baths, heating mantles) | Microwave irradiation, Visible-light photocatalysis organic-chemistry.org |

| Catalysts | Often require strong dehydrating agents (e.g., H₂SO₄) or metal catalysts | Metal-free catalysts, organic-chemistry.org nanocatalysts, researchgate.net biocatalysts |

| Solvents | High-boiling point organic solvents (e.g., DMF, Toluene) | Aqueous media, researchgate.netresearchgate.net Deep Eutectic Solvents (DES) mdpi.com |

| Reaction Time | Often several hours to days | Minutes to a few hours mdpi.com |

| Waste Generation | Can produce significant stoichiometric byproducts and solvent waste | Reduced waste through higher atom economy and catalyst recycling researchgate.netnih.gov |

| Key Advantage | Well-established and understood mechanisms | Increased efficiency, lower environmental impact, improved safety profile |

This table provides a comparative overview of traditional versus emerging sustainable synthetic strategies applicable to oxazole derivatives.

Advanced Analytical Techniques for Real-Time Reaction Monitoring

Understanding and optimizing the synthesis of this compound requires precise control over reaction parameters. Advanced analytical techniques that allow for real-time, in operando monitoring are becoming indispensable tools for mechanistic elucidation and process optimization. These methods provide continuous data on the concentration of reactants, intermediates, and products throughout the course of a reaction. researchgate.net

Flow chemistry systems integrated with spectroscopic tools like Nuclear Magnetic Resonance (NMR) and Fourier-transform infrared (FTIR) spectroscopy are at the forefront of this frontier. researchgate.net In operando flow NMR, for instance, can quantify reaction species in real-time without the need for quenching or sampling, providing invaluable kinetic data. analytik.news This approach is particularly powerful for identifying transient intermediates that are crucial for understanding reaction mechanisms but are often missed by conventional offline analysis. researchgate.net The combination of compact, low-field benchtop NMR spectrometers with flow reactors is making this technology more accessible for continuous process monitoring and quality control. analytik.news

| Analytical Technique | Principle of Operation | Information Gained for Reaction Monitoring | Advantages | Limitations |

| In Operando Flow NMR | Measures the magnetic properties of atomic nuclei in a flowing reaction mixture. | Quantitative concentration of reactants, intermediates, and products; reaction kinetics. researchgate.netanalytik.news | Non-invasive, quantitative, provides detailed structural information. | Lower sensitivity compared to other methods; higher initial equipment cost. |

| In Operando FTIR | Measures the absorption of infrared radiation by molecular vibrations in the reaction stream. | Functional group transformation, detection of key reaction milestones. researchgate.net | High sensitivity, fast data acquisition, effective for identifying specific bonds. | Complex spectra can be difficult to interpret; quantification can be challenging. researchgate.net |

| High-Performance Liquid Chromatography (HPLC) | Separates components of a mixture based on their affinity for a stationary phase. | Offline quantification of reaction components at specific time points. | High accuracy and precision for quantification. | Not a real-time technique; requires sample extraction and quenching. |

| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. | Identification of products and high-molecular-weight intermediates. | Extremely high sensitivity and specificity. | Can be destructive; quantification requires careful calibration. |

This table outlines advanced analytical techniques for monitoring the synthesis of complex organic molecules like this compound.

Cross-Disciplinary Research at the Interface of Organic Chemistry and Materials Science

The structural features of this compound, particularly the combination of the oxazole and phenyl rings, suggest significant potential for applications beyond medicine. Cross-disciplinary research at the interface of organic chemistry and materials science is an emerging frontier for exploring these possibilities. The inherent fluorescence and electronic properties of substituted phenyloxazoles make them attractive candidates for the development of novel organic materials. researchgate.net

Research into phenyloxazole derivatives has demonstrated their utility as fluorophores and scintillators. researchgate.net Future work could focus on tuning the photophysical properties of this compound by modifying its substituents to create materials for organic light-emitting diodes (OLEDs), chemical sensors, or fluorescent probes. The incorporation of this oxazole moiety into polymer backbones could lead to the creation of functional polymers with tailored optical or electronic properties. researchgate.net Such materials could find applications in areas ranging from organic electronics to advanced coatings and biomedical imaging.

Machine Learning and Artificial Intelligence Integration in Oxazole Compound Design

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the design and discovery of new oxazole derivatives. mdpi.com These computational tools can analyze vast datasets to predict the properties of hypothetical molecules, optimize synthetic routes, and identify novel compounds with desired characteristics, thereby accelerating the research and development cycle. jcchems.comresearchgate.net

| AI/ML Application | Description | Potential Impact on this compound Research |

| Quantitative Structure-Activity Relationship (QSAR) | ML models correlate molecular structures with their biological activities or physical properties. jcchems.com | Rapidly screen virtual libraries of this compound analogs to predict their efficacy or material properties. |

| De Novo Drug Design | Generative models create novel molecular structures optimized for specific properties (e.g., binding to a protein target). | Design new oxazole derivatives with enhanced biological activity or tailored photophysical characteristics. |

| Retrosynthesis Prediction | AI algorithms predict potential synthetic routes for a target molecule by working backward from the product. researchgate.net | Identify novel, efficient, and sustainable synthetic pathways for this compound and its derivatives. |

| Reaction Optimization | ML models predict the outcome of a reaction (e.g., yield) based on parameters like temperature, catalyst, and solvent. | Fine-tune the synthesis of this compound to maximize yield and minimize byproducts. |

This table summarizes the integration of AI and Machine Learning in the design and synthesis of oxazole compounds.

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 5-Ethyl-4-phenyloxazole, and what are their comparative advantages?

- Methodology : The compound can be synthesized via cycloaddition reactions using nitrile oxides and alkynes under hypervalent iodine catalysis , or through condensation of substituted hydrazides with aldehydes in refluxing ethanol with acetic acid as a catalyst . For example, analogous oxazole derivatives like 5-Ethoxy-4-phenyloxazole are prepared using MgO and P₂O₅ as dehydrating agents, achieving yields up to 96% under optimized conditions . Key variables include reaction time (4–18 hours), solvent polarity, and catalyst loading.

- Data Consideration : Monitor reaction progress via TLC and confirm purity through melting point analysis .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodology : Use ¹H/¹³C NMR to confirm substituent positions (e.g., ethyl and phenyl groups via δ 1.48 ppm for CH₃ and aromatic protons at δ 7.25–7.87 ppm) . IR spectroscopy identifies functional groups (e.g., C=N stretch at ~1600 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular ion peaks .

Q. What safety protocols are essential when handling this compound in the laboratory?

- Methodology : Follow OSHA guidelines: use nitrile gloves, fume hoods for ventilation, and flame-retardant lab coats to prevent electrostatic discharge . Store refrigerated in airtight containers away from oxidizers .

Advanced Research Questions

Q. How can researchers address low yields in the synthesis of this compound derivatives?

- Methodology : Optimize catalysts (e.g., test Lewis acids like AlCl₃ or Brønsted acids like H₂SO₄) and solvent systems (e.g., DMF for polar intermediates) . Use fractional crystallization or column chromatography (silica gel, hexane/ethyl acetate eluent) for purification . Statistical tools like DoE (Design of Experiments) can identify critical parameters (e.g., temperature, stoichiometry) .

Q. How should contradictory biological activity data for this compound analogs be resolved?

- Methodology : Systematically vary assay conditions (e.g., pH, incubation time) and validate with orthogonal methods (e.g., enzymatic vs. cell-based assays) . Cross-reference with structural analogs (e.g., 5-Ethoxy-4-phenyloxazole’s anti-inflammatory activity ) to isolate substituent-specific effects. Use multivariate analysis to distinguish noise from biologically relevant trends .

Q. What computational strategies predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodology : Employ DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces and identify electrophilic centers . Validate predictions with kinetic studies (e.g., monitor reaction rates via HPLC) . Molecular docking can simulate interactions with biological targets (e.g., COX-2 for anti-inflammatory studies) .

Data Analysis & Validation

Q. How can researchers ensure reproducibility in oxazole derivative synthesis?

- Methodology : Document exact stoichiometry, solvent purity, and equipment calibration. Share raw NMR/HRMS data in supplementary materials for peer validation . Use reference compounds (e.g., commercially available oxazoles) as internal standards .

Q. What strategies mitigate threats to validity in structure-activity relationship (SAR) studies of this compound?

- Methodology : Control for batch-to-batch variability in compound purity (≥95% by HPLC) . Perform dose-response curves in triplicate and apply ANOVA to assess significance . Use cheminformatics tools (e.g., QSAR models) to decouple electronic and steric effects .

Literature & Resource Guidance

Q. How can researchers efficiently locate prior studies on this compound analogs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.